7H-purine-7-carbonitrile
Description
Properties
CAS No. |
100450-02-0 |
|---|---|
Molecular Formula |
C6H3N5 |
Molecular Weight |
145.125 |
IUPAC Name |
purine-7-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-2-11-4-10-6-5(11)1-8-3-9-6/h1,3-4H |
InChI Key |
UVIOHJUJGXOAQU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=N1)N=CN2C#N |
Synonyms |
Purine-7-carbonitrile (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 7H-Purine-6-Carbonitrile
The 6-carbonitrile isomer (CAS 2036-13-7) is a closely related derivative where the nitrile group occupies the 6-position instead of the 7-position. Key differences include:
- Electronic Effects : The 6-position is adjacent to the N1 atom in the purine ring, which may alter electron distribution and hydrogen-bonding capabilities compared to the 7-position.
- Biological Activity : Nitriles in purines are often explored as kinase inhibitors or antiviral agents. Positional isomerism can drastically affect target selectivity and potency.
Table 1: Comparison of Purine Carbonitriles
| Compound | Position | Molecular Formula | Molecular Weight | Commercial Status |
|---|---|---|---|---|
| 7H-Purine-7-carbonitrile | 7 | C₆H₃N₅ | 145.13 g/mol | Not reported |
| 7H-Purine-6-carbonitrile | 6 | C₆H₃N₅ | 145.13 g/mol | Discontinued |
Substituted Purine Derivatives
7-Phenyl-7H-Purine (CAS 18346-05-9)
- Structure : A phenyl group replaces the nitrile at the 7-position.
- Properties : Increased hydrophobicity due to the aromatic ring, which may enhance membrane permeability but reduce solubility .
- Applications : Used in studies exploring purine receptor modulation.
6-(Ethylthio)-7-Methyl-7H-Purine (CAS 6334-43-6)
- Structure : Features an ethylthio (-S-C₂H₅) group at the 6-position and a methyl group at the 7-position.
- Reactivity : The thioether group introduces nucleophilic susceptibility, contrasting with the electrophilic nitrile .
Heterocyclic Carbonitriles Beyond Purines
7-Bromo-1-Methyl-2-Phenyl-1H-Indole-3-Carbonitrile
- Synthesis: Prepared via electrophilic aromatic substitution using NCTS, a cyano-transfer reagent .
4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carbonitrile
- Core Structure : A pyrrolopyrimidine fused system, differing from purine’s imidazo[4,5-d]pyrimidine.
- Nitrile Position : The 5-position nitrile may influence hydrogen bonding in kinase binding pockets, akin to purine-based inhibitors .
Table 2: Comparison with Heterocyclic Carbonitriles
Preparation Methods
Halogen-Cyanide Exchange
A widely employed strategy involves substituting a halogen atom (e.g., chlorine or bromine) at position 7 with a cyano group. For example, 7-chloro-7H-purine derivatives react with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under controlled conditions. In a representative procedure, 7-chloro-7H-purine is treated with TMSCN in the presence of a palladium catalyst, yielding this compound with moderate to high efficiency.
Key Reaction Conditions:
Mechanistic Insights
The reaction proceeds via a two-step mechanism: (1) oxidative addition of the palladium catalyst to the C–Cl bond, followed by (2) cyanide transfer from TMSCN to the activated intermediate. Steric and electronic effects at adjacent positions (e.g., substituents at N-9) significantly influence reaction rates and regioselectivity.
Cyclization of Precursor Intermediates
Cyclization strategies construct the purine ring system while incorporating the nitrile group at position 7 during the assembly process.
Imidazole-Pyrimidine Fusion
A prominent method involves fusing imidazole and pyrimidine precursors bearing pre-installed nitrile groups. For instance, 4-amino-5-cyanoimidazole reacts with a substituted pyrimidine under acidic conditions to form the purine core. This approach leverages the reactivity of cyanoimidazoles, which participate in cyclocondensation reactions with high regiocontrol.
Representative Protocol:
Ureic Intermediate Cyclization
Ureic intermediates derived from diaminomaleonitrile (DAMN) and isocyanates have been utilized to synthesize this compound analogs. Mazzucato et al. demonstrated that DAMN reacts with aryl isocyanates to form ureic adducts, which subsequently cyclize with aldehydes to yield purine derivatives. Introducing a nitrile group at position 7 requires careful selection of aldehydes with electron-withdrawing substituents to stabilize the transition state.
Recent advances in C–H functionalization enable the direct introduction of cyano groups into purine systems without pre-functionalization.
Triflic Anhydride-Mediated Activation
A breakthrough methodology involves activating the purine core with triflic anhydride (Tf₂O), followed by nucleophilic cyanation with TMSCN. While this method was initially developed for 8-cyanation, modifying the substrate’s electronic profile can redirect reactivity to position 7.
Optimized Conditions:
Substrate Scope and Limitations
Electron-deficient purines (e.g., those with nitro or carbonyl groups) exhibit enhanced reactivity at position 7 due to increased electrophilicity. Conversely, bulky substituents at N-9 or C-6 hinder accessibility, reducing yields.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–85% | High regioselectivity; scalable | Requires pre-functionalized substrates |
| Cyclization | 70–90% | Atom-economical; modular design | Multi-step synthesis; harsh conditions |
| Direct C–H Cyanation | 45–75% | Step-economical; broad substrate tolerance | Sensitive to electronic/steric effects |
Q & A
Q. How should researchers address discrepancies in biological activity data for this compound analogs?
- Methodological Answer : Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. For in vitro studies, ensure cell line authentication (STR profiling) and standardized culture conditions . Meta-analyses of published IC₅₀ values identify outliers and contextualize potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
